molecular formula C13H12N2O2 B511400 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 714213-01-1

3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid

Cat. No.: B511400
CAS No.: 714213-01-1
M. Wt: 228.25g/mol
InChI Key: CFXLJICVRPHVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ It is characterized by the presence of a benzoic acid moiety linked to a pyridine ring via an amino-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinemethanol and 3-aminobenzoic acid.

    Formation of Intermediate: The first step involves the conversion of 4-pyridinemethanol to 4-pyridinemethylamine through a reductive amination process.

    Coupling Reaction: The intermediate 4-pyridinemethylamine is then coupled with 3-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking substrate access and subsequent phosphorylation events.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid
  • 4-[(Pyridin-4-ylmethyl)-amino]-benzoic acid
  • 3-[(Pyridin-2-ylmethyl)-amino]-benzoic acid

Uniqueness

3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid is unique due to its specific substitution pattern, which influences its binding affinity and selectivity towards certain molecular targets. The position of the pyridine ring and the amino-methyl bridge play a crucial role in determining its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(pyridin-4-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXLJICVRPHVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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